![molecular formula C29H32N4 B1675320 利法利嗪 CAS No. 119514-66-8](/img/structure/B1675320.png)
利法利嗪
描述
Lifarizine, also known as RS-87476, is a calcium-sodium channel antagonist . It shows neuroprotective activity in a simplified rat survival model of double vessel occlusion . Lifarizine is a novel ion channel modulator which is neuroprotective in experimental global and focal ischemia, at doses that have minimal systemic vascular effects .
Molecular Structure Analysis
The chemical formula of Lifarizine is C29H32N4 . Its exact mass is 436.26 and its molecular weight is 436.603 . The elemental analysis shows that it contains Carbon (79.78%), Hydrogen (7.39%), and Nitrogen (12.83%) .
Chemical Reactions Analysis
Lifarizine is known to interact with voltage-dependent sodium channels . This interaction is thought to underlie its neuroprotective actions in focal cerebral ischemia .
Physical And Chemical Properties Analysis
It is soluble in DMSO . The drug is stable enough for a few weeks during ordinary shipping and time spent in Customs .
科学研究应用
钠离子通道调节
利法利嗪已被研究其阻断人类电压敏感型 Na+ 通道电流的能力。使用分化的神经母细胞瘤细胞 (SH‐SY5Y) 的研究表明,利法利嗪以依赖用途和电压的方式有效阻断这些钠离子电流。这意味着利法利嗪可能在钠离子通道调节有益的疾病中具有潜在应用,例如某些神经系统疾病 (Brown et al., 1994).
神经保护作用
利法利嗪在多项研究中显示出神经保护特性。例如,它减轻了培养的大鼠胚胎大脑皮层神经元中毒扁豆碱、氰化物和谷氨酸诱导的毒性。这些发现表明其在保护神经元细胞免受各种类型损伤方面的潜在效用 (May et al., 1995)。此外,在另一项研究中,利法利嗪显示出减少啮齿动物脑缺血诱导的神经元损伤的能力,表明其在缺血性脑损伤治疗中的潜在用途 (Alps et al., 1995).
对细胞内钙和谷氨酸胞外释放的影响
在涉及大鼠大脑皮层突触小体的研究中,发现利法利嗪抑制细胞内 Ca2+ 升高和谷氨酸释放,表明这些机制可能有助于其神经保护作用。该特性可能有利于与过度谷氨酸释放或钙稳态失调相关的疾病 (Budd et al., 1996).
体内神经保护
利法利嗪在 2 血管闭塞的大鼠生存简化模型中显示出疗效,在可量化的缺血损伤水平上证明了神经保护特性。这进一步支持了其在神经保护中的潜力,特别是在脑缺血的情况下 (McBean et al., 1995).
结合特性和与钠离子通道的相互作用
利法利嗪与钠离子通道的结合特性已被表征,研究表明它选择性地与失活的钠离子通道结合。这种特异性在开发针对这些通道的治疗方法中可能很重要,可能用于神经或心血管疾病 (MacKinnon et al., 1995).
与其他神经保护剂的比较
利法利嗪的神经保护特性与其他药物在局灶性脑缺血小鼠模型中进行了比较。这项研究提供了对利法利嗪与其他神经保护药物相比的相对有效性和潜在临床应用的见解 (Brown et al., 1995).
选择性分析
利法利嗪作为神经保护剂的选择性已被讨论,特别是与其与钠离子通道的相互作用有关。了解其选择性对其潜在治疗应用和最小化脱靶效应至关重要 (Sheridan, 1995).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-21H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDFEXRUDGWNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869632 | |
Record name | 1-(Diphenylmethyl)-4-{[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119514-66-8 | |
Record name | Lifarizine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LIFARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3705I245K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。